molecular formula C20H17N5O3 B2558963 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034569-49-6

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Katalognummer: B2558963
CAS-Nummer: 2034569-49-6
Molekulargewicht: 375.388
InChI-Schlüssel: JJCRZGFDBBBGBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a hybrid compound featuring a quinazolinone core linked to a propanamide moiety, with a furan-pyrazine substituent. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The propanamide linker and the furan-pyrazine group likely modulate solubility, bioavailability, and target binding.

Eigenschaften

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c26-18(7-10-25-13-24-15-5-2-1-4-14(15)20(25)27)23-12-16-19(22-9-8-21-16)17-6-3-11-28-17/h1-6,8-9,11,13H,7,10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCRZGFDBBBGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising furan, pyrazine, and quinazolin moieties. The synthesis typically involves the condensation of furan and pyrazine derivatives with quinazolin precursors using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions. The reaction conditions are critical for optimizing yield and purity.

Antimicrobial Activity

Studies have indicated that N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests effectiveness comparable to established antibiotics.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies have revealed its ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific pathways associated with cell proliferation.

Case Study:
A study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been identified as a potent inhibitor of various enzymes, including proteases which are crucial in numerous biological processes.

Enzyme Target IC50 (µM)
Serine protease0.5
Thrombin1.2
Matrix metalloproteinase0.8

The proposed mechanism of action for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves binding to target proteins and enzymes, leading to inhibition of their activity. For instance, it may interact with active sites of proteases, preventing substrate access and subsequent catalysis.

Research Findings

Recent research has focused on optimizing the compound's structure to enhance its biological activity while reducing toxicity. Modifications in the side chains or core structure have been explored to improve selectivity towards specific targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Quinazolinone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Target Compound C₂₁H₁₈N₆O₃* ~402.4 Not reported Furan-pyrazine, 4-oxoquinazolinone -
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.5 134–178 Thiazole-oxadiazole, methylphenyl
N-Propyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9a) C₁₅H₁₇N₃O₂ 271.3 134–135 Propyl, 2-oxoquinoline
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide C₁₇H₁₇N₅O₂ 323.4 Not reported Ethylamino, phenylquinazolinone

*Estimated based on structural similarity.

Key Observations:

  • The target compound’s furan-pyrazine group distinguishes it from thiazole-oxadiazole (7c) or alkyl-substituted (9a) analogs. This substitution may enhance π-π stacking interactions in target binding .
  • Quinazolinone derivatives with phenyl groups (e.g., 2-phenylquinazolin-4(3H)-one in ) exhibit moderate anti-inflammatory activity, suggesting the target compound’s phenyl-free structure might alter pharmacological profiles .

Q & A

Basic: What are the common synthetic routes for preparing N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving:

  • Quinazolinone Core Formation : Condensation of anthranilic acid derivatives with aldehydes or ketones under acidic conditions to form the 4-oxoquinazolin-3(4H)-yl moiety (see analogous methods in ) .
  • Pyrazine-Furan Hybridization : Suzuki coupling or nucleophilic substitution to introduce the furan-2-yl group onto the pyrazine ring (as described in for pyrazine derivatization).
  • Amide Coupling : Reaction of the pyrazine-furan intermediate with 3-(4-oxoquinazolin-3(4H)-yl)propanoyl chloride using coupling agents like HATU or DCC in anhydrous DMF (similar to protocols in ) .
    Key Validation : Monitor reaction progress via TLC (e.g., PE:EtOAc = 1:1) and confirm purity using column chromatography (silica gel, 25% EtOAc in PE).

Basic: How is the structural integrity of this compound validated after synthesis?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm proton environments and carbon frameworks. For example, the quinazolinone carbonyl peak appears near δ 170–172 ppm, while furan protons resonate at δ 6.2–7.6 ppm ( ) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight with [M+H]+^+ peaks (e.g., m/z 466 in ) .
  • IR Spectroscopy : Identify characteristic stretches (e.g., C=O at 1700–1725 cm1^{-1}, NH at 3377–3413 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Technique Validation : Combine NMR with X-ray crystallography (using SHELX software for refinement; ) to resolve ambiguities in proton assignments or stereochemistry.
  • Dynamic NMR Experiments : For rotameric equilibria (e.g., hindered amide bonds), use variable-temperature 1H^1H-NMR to observe coalescence effects.
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) to validate tautomeric forms .

Advanced: What experimental design optimizes synthetic yield while minimizing side reactions?

Methodological Answer:

  • Stepwise Optimization :
    • Temperature Control : Use reflux conditions (e.g., 80°C in EtOH for amidation; ).
    • Catalyst Screening : Test TsOH or DMAP for cyclization steps (e.g., oxadiazole formation in ).
    • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Design of Experiments (DoE) : Apply factorial designs to assess interactions between variables (e.g., molar ratios, reaction time).

Basic: What pharmacological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • Anti-inflammatory Testing : Use carrageenan-induced rat paw edema models, comparing inhibition to Diclofenac (as in ) .
  • Cytotoxicity Screening : Employ MTT assays ( ) on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., FRET for quinazolinone targets) .

Advanced: How can structure-activity relationships (SAR) guide functional group modifications?

Methodological Answer:

  • Quinazolinone Modifications : Replace the 4-oxo group with thiourea () to assess impact on hydrogen bonding.
  • Furan-Pyrazine Hybrid : Introduce electron-withdrawing groups (e.g., CF3_3) to enhance metabolic stability (analogous to ) .
  • Amide Linker : Substitute propanamide with sulfonamide ( ) to modulate bioavailability.
    Validation : Compare IC50_{50} values in dose-response assays and analyze LogP changes via HPLC.

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

  • Disorder in Flexible Groups : The furan and quinazolinone moieties may exhibit positional disorder. Use SHELXL ( ) to refine anisotropic displacement parameters.
  • Twinned Crystals : Apply TwinRotMat or PLATON to detect twinning and refine using HKLF5 format .
  • Hydrogen Bonding Networks : Analyze Hirshfeld surfaces (CrystalExplorer) to map interactions influencing packing .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

  • HPLC-UV/Vis : Use C18 columns (MeCN:H2_2O gradient) with detection at λ = 254 nm (quinazolinone absorption) .
  • LC-MS/MS : Employ MRM mode for high sensitivity (e.g., m/z transitions from ) .
  • Sample Preparation : Protein precipitation with acetonitrile or SPE extraction (C18 cartridges) .

Advanced: How can metabolic stability be predicted and improved for this compound?

Methodological Answer:

  • In Silico Tools : Use SwissADME to predict CYP450 metabolism sites.
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Structural Tweaks : Introduce deuterium at labile C-H bonds or replace furan with thiophene ( ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.